molecular formula C₁₂H₁₈ClNO₅S B1141807 4-Aminophenyl beta-D-thiomannopyranoside hydrochloride CAS No. 210049-19-7

4-Aminophenyl beta-D-thiomannopyranoside hydrochloride

Cat. No.: B1141807
CAS No.: 210049-19-7
M. Wt: 323.79
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminophenyl beta-D-thiomannopyranoside hydrochloride (4AP-TMP) is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a derivative of thiomannopyranoside, a sugar-like molecule that is a component of the cell wall of several bacteria and fungi. 4AP-TMP is a water-soluble compound that has been found to possess a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, anti-cancer, and antidiabetic properties. It has also been studied for its potential use in drug delivery and gene therapy.

Scientific Research Applications

Applications in Biosensing and Biochemistry

Biosensing of Escherichia coli 4-Aminophenyl β-D-thiomannopyranoside hydrochloride plays a crucial role in the rapid detection of Escherichia coli. A novel amperometric method uses this compound in flow injection analysis with an IrO2-Pd chemically modified electrode. This method exploits the compound's interaction with β-d-galactosidase, an enzyme found in E. coli, to catalyze the hydrolysis of the substrate and produce 4-aminophenol, which is directly proportional to the E. coli concentration, enabling its detection (Geng et al., 2007).

Chemical Synthesis 4-Aminophenyl β-D-thiomannopyranoside hydrochloride is pivotal in the field of chemical synthesis. It serves as a building block for complex molecules. For instance, it's used in the stereoselective synthesis of β-thiomannopyranosides. This process involves treating specific S-phenyl derivatives with triflic anhydride and other reagents, leading to the formation of β-thiomannosides with excellent yield and stereoselectivity, highlighting its utility in creating complex molecular structures (Crich & Li, 2000).

Applications in Materials Science

Corrosion Protection The compound finds significant applications in materials science, particularly in corrosion protection. For example, it's part of the formulation of compounds like carbohydrazide-pyrazole, which has shown promising results in protecting mild steel from corrosion in acidic environments. Such applications are crucial in industrial processes where material longevity and integrity are paramount (Paul, Yadav & Obot, 2020).

Cancer Research In medical research, derivatives of 4-Aminophenyl β-D-thiomannopyranoside hydrochloride, like 4-aminophenyl derivatives, have been studied for their interaction with DNA and potential as anticancer agents. Their broad-spectrum antimicrobial activities and significant inhibition of amylase and glucosidase suggest potential in cancer therapy (Rafique et al., 2022).

Properties

IUPAC Name

(2S,4S,5S)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S.ClH/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12;/h1-4,8-12,14-17H,5,13H2;1H/t8?,9-,10+,11?,12+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAFWLFFBCRHQI-UPNMXHQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)S[C@H]2C([C@H]([C@@H](C(O2)CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675602
Record name 4-Aminophenyl 1-thio-beta-D-threo-hexopyranoside--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210049-19-7
Record name 4-Aminophenyl 1-thio-beta-D-threo-hexopyranoside--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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